Proadrenomedullin (12-20) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proadrenomedullin (12-20) (human) is a peptide fragment derived from the larger precursor protein, proadrenomedullin. This peptide consists of amino acids 12 to 20 of the proadrenomedullin sequence. It is known for its potent angiogenic properties, which means it can promote the formation of new blood vessels. This peptide has been studied for its potential therapeutic applications, particularly in the context of cancer treatment, due to its ability to inhibit tumor-induced angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of proadrenomedullin (12-20) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of proadrenomedullin (12-20) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure the peptide’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: Proadrenomedullin (12-20) (human) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Coupling Reagents: Commonly used coupling reagents in peptide synthesis include N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA) is commonly used to remove protecting groups during synthesis.
Cleavage Reagents: TFA is also used to cleave the peptide from the resin.
Major Products: The primary product of these reactions is the desired peptide sequence, proadrenomedullin (12-20) (human). Side products may include truncated or incomplete peptides, which are typically removed during purification.
Scientific Research Applications
Proadrenomedullin (12-20) (human) has several scientific research applications:
Cancer Research: It has been shown to inhibit tumor-induced angiogenesis, making it a potential therapeutic agent for cancer treatment.
Cardiovascular Research: Due to its vasodilative properties, it is studied for its potential in treating cardiovascular diseases.
Neuroscience: It is investigated for its role in regulating neural transmission and its potential neuroprotective effects.
Immunology: Its effects on immune cell migration and function are also areas of active research.
Mechanism of Action
Proadrenomedullin (12-20) (human) exerts its effects primarily through interaction with specific receptors on the surface of target cells. It binds to receptors such as the atypical chemokine receptor ACKR3, which regulates its availability for other receptors like the calcitonin receptor-like receptor (CLR) in complex with receptor activity modifying proteins (RAMPs) . This interaction leads to various downstream effects, including inhibition of angiogenesis and modulation of immune cell function.
Comparison with Similar Compounds
Adrenomedullin: Another peptide derived from the same precursor protein, known for its vasodilative and angiogenic properties.
Calcitonin Gene-Related Peptide (CGRP): A peptide with similar vasodilative effects but different receptor interactions.
Uniqueness: Proadrenomedullin (12-20) (human) is unique in its ability to inhibit tumor-induced angiogenesis at very low concentrations, making it a potent candidate for anti-cancer therapies . Its specific receptor interactions also distinguish it from other related peptides .
Properties
Molecular Formula |
C56H86N18O11 |
---|---|
Molecular Weight |
1187.4 g/mol |
IUPAC Name |
N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-2-[[2-(2,6-diaminohexanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]butanediamide |
InChI |
InChI=1S/C56H86N18O11/c1-30(2)23-41(52(82)74-45(29-75)55(85)68-39(47(61)77)19-12-22-64-56(62)63)70-48(78)31(3)67-51(81)42(24-32-27-65-37-16-6-4-13-34(32)37)72-50(80)40(18-9-11-21-58)69-54(84)44(26-46(60)76)73-53(83)43(71-49(79)36(59)15-8-10-20-57)25-33-28-66-38-17-7-5-14-35(33)38/h4-7,13-14,16-17,27-28,30-31,36,39-45,65-66,75H,8-12,15,18-26,29,57-59H2,1-3H3,(H2,60,76)(H2,61,77)(H,67,81)(H,68,85)(H,69,84)(H,70,78)(H,71,79)(H,72,80)(H,73,83)(H,74,82)(H4,62,63,64) |
InChI Key |
GEBZNYPLCVTIJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.